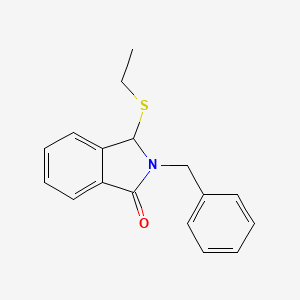
2-benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the desired isoindolone structure. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfanyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted isoindolones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-3-(methylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
- 2-Benzyl-3-(propylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
- 2-Benzyl-3-(butylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
2-Benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H17NOS |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-benzyl-3-ethylsulfanyl-3H-isoindol-1-one |
InChI |
InChI=1S/C17H17NOS/c1-2-20-17-15-11-7-6-10-14(15)16(19)18(17)12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3 |
InChI-Schlüssel |
NOOGBYQFBIHEPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12457506.png)

![N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B12457510.png)
![3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12457515.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12457516.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B12457518.png)
![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)
![N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)
methanone](/img/structure/B12457537.png)

![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
